molecular formula C22H16ClN3O B11126750 5-[(2-Chlorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

5-[(2-Chlorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11126750
M. Wt: 373.8 g/mol
InChI Key: IZRAXCWFQUCNNO-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a naphthalene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalene moiety: This step often involves the use of naphthylmethyl halides and a suitable base to facilitate nucleophilic substitution.

    Attachment of the chlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using 2-chlorobenzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-{[(2-chlorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-chlorophenyl)methyl]amino}-2-[(phenyl)methyl]-1,3-oxazole-4-carbonitrile
  • 5-{[(2-chlorophenyl)methyl]amino}-2-[(naphthalen-2-yl)methyl]-1,3-oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-{[(2-chlorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthalene moiety, in particular, can enhance its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylamino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H16ClN3O/c23-19-11-4-2-7-17(19)14-25-22-20(13-24)26-21(27-22)12-16-9-5-8-15-6-1-3-10-18(15)16/h1-11,25H,12,14H2

InChI Key

IZRAXCWFQUCNNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=C(O3)NCC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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